molecular formula C20H16N2S B12495941 4'-(Ethylsulfanyl)-2,3'-biquinoline

4'-(Ethylsulfanyl)-2,3'-biquinoline

Cat. No.: B12495941
M. Wt: 316.4 g/mol
InChI Key: RQGOQXDJTFVNLW-UHFFFAOYSA-N
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Description

4’-(Ethylsulfanyl)-2,3’-biquinoline is a heterocyclic organic compound that features a quinoline structure with an ethylsulfanyl group attached. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Ethylsulfanyl)-2,3’-biquinoline typically involves the reaction of 2,3’-biquinoline with ethylsulfanyl reagents under specific conditions. One common method includes the use of ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 4’-(Ethylsulfanyl)-2,3’-biquinoline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Ethylsulfanyl)-2,3’-biquinoline undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions that are activated by the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

4’-(Ethylsulfanyl)-2,3’-biquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4’-(Ethylsulfanyl)-2,3’-biquinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The ethylsulfanyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoline ring can intercalate into DNA, inhibiting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Methylsulfanyl)-2,3’-biquinoline
  • 4’-(Propylsulfanyl)-2,3’-biquinoline
  • 4’-(Butylsulfanyl)-2,3’-biquinoline

Uniqueness

4’-(Ethylsulfanyl)-2,3’-biquinoline is unique due to its specific ethylsulfanyl substitution, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylsulfanyl group provides a balance between lipophilicity and steric effects, making it particularly effective in certain applications.

Properties

Molecular Formula

C20H16N2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-ethylsulfanyl-3-quinolin-2-ylquinoline

InChI

InChI=1S/C20H16N2S/c1-2-23-20-15-8-4-6-10-18(15)21-13-16(20)19-12-11-14-7-3-5-9-17(14)22-19/h3-13H,2H2,1H3

InChI Key

RQGOQXDJTFVNLW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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